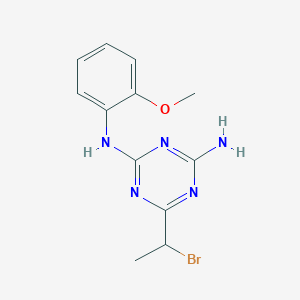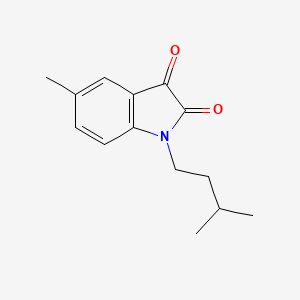
1-Isopentyl-5-methylindoline-2,3-dione
Descripción general
Descripción
1-Isopentyl-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an indoline core substituted with isopentyl and methyl groups at specific positions
Mecanismo De Acción
Target of Action
1-Isopentyl-5-methylindoline-2,3-dione, as an indole derivative, is known to interact with multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which include a variety of receptors involved in numerous biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, resulting in various changes . For instance, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting potential applications in the treatment of Alzheimer’s disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can affect various pathways, leading to downstream effects that contribute to their biological activities .
Pharmacokinetics
It’s worth noting that indole derivatives are generally insoluble in water , which could impact their absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of β-amyloid protein aggregation, it could potentially slow the progression of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity.
Métodos De Preparación
The synthesis of 1-Isopentyl-5-methylindoline-2,3-dione typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core. The specific steps for synthesizing this compound may involve:
Formation of the indole core: Reacting cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol.
Substitution reactions: Introducing the isopentyl and methyl groups at the desired positions through alkylation reactions using appropriate alkyl halides and bases.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Isopentyl-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isopentyl-5-methylindoline-2,3-dione has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new indole derivatives with potential biological activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in various diseases.
Comparación Con Compuestos Similares
1-Isopentyl-5-methylindoline-2,3-dione can be compared with other indole derivatives, such as:
5-Methylindoline-2,3-dione: Similar in structure but lacks the isopentyl group, leading to different reactivity and applications.
1-Methylindoline-2,3-dione:
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity, particularly as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-methyl-1-(3-methylbutyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)6-7-15-12-5-4-10(3)8-11(12)13(16)14(15)17/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHTFMJRFJFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2909674.png)

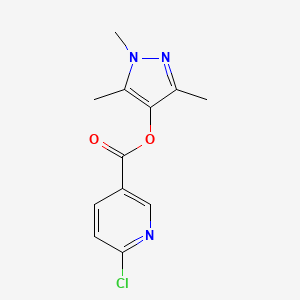

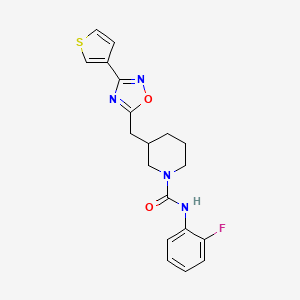

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2909688.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
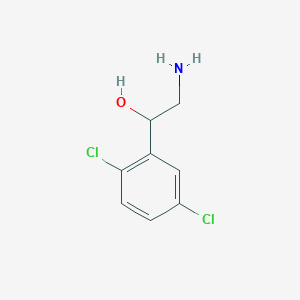
![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)
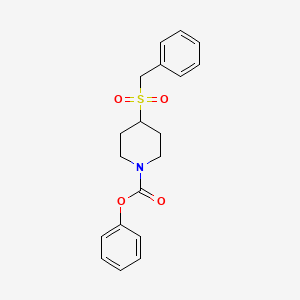
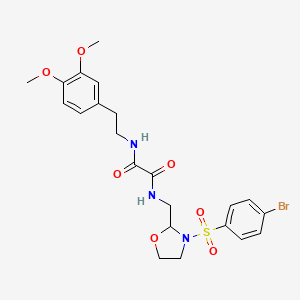
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2909695.png)
